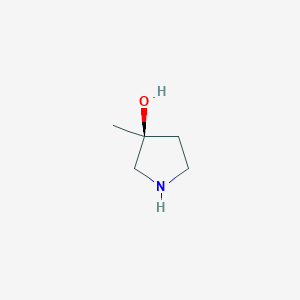

(3S)-3-methylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDVRCFTYQLOE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrrolidine Scaffold: A Cornerstone of Bioactive Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a ubiquitous and fundamentally important structural motif in the realm of natural products. Its prevalence across diverse biological sources, from terrestrial plants and fungi to marine organisms, underscores its evolutionary selection as a privileged scaffold for molecular recognition and function. This technical guide provides a comprehensive exploration of the pyrrolidine core, delving into its profound significance in medicinal chemistry and drug development. We will traverse the landscape of its biological activities, dissect the elegant biosynthetic pathways that construct this versatile ring system, and navigate the innovative synthetic strategies employed to access its derivatives. This guide is intended to serve as a valuable resource for researchers and scientists, offering not only a deep understanding of the pyrrolidine scaffold's importance but also practical insights into its application in the quest for novel therapeutics.

The Biological Significance of the Pyrrolidine Scaffold: A Privileged Framework for Bioactivity

The unique three-dimensional architecture of the pyrrolidine ring, characterized by its non-planar, puckered conformation, allows for the precise spatial orientation of substituents, making it an ideal pharmacophore for interacting with biological targets.[1] This inherent stereochemistry is a key determinant of the diverse and potent biological activities exhibited by pyrrolidine-containing natural products.[1] These compounds have been shown to possess a remarkable spectrum of pharmacological effects, positioning them as valuable lead compounds in drug discovery.[2][3]

A statistical analysis has revealed that approximately 70% of scaffolds found in natural products are non-planar, highlighting the importance of three-dimensional structures in biological interactions.[4] The pyrrolidine moiety is a prominent member of this group and is found in numerous alkaloids isolated from plants and microorganisms.[4] The versatility of the pyrrolidine scaffold is further evidenced by its presence in over 37 FDA-approved drugs, spanning a wide array of therapeutic areas.[4][5]

The biological activities associated with pyrrolidine alkaloids are extensive and include:

-

Anticancer: Many pyrrolidine derivatives exhibit potent cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key enzymes involved in cell proliferation.[6][7]

-

Antimicrobial and Antifungal: Nature has utilized the pyrrolidine scaffold to create potent antimicrobial and antifungal agents that can combat a range of pathogens.[4][8]

-

Antiviral: Certain pyrrolidine-containing compounds have demonstrated significant antiviral activity, including against HIV.[9]

-

Anti-inflammatory: The pyrrolidine ring is a core component of molecules that can modulate inflammatory pathways, offering potential for the treatment of inflammatory diseases.[4]

-

Neuropharmacological: The influence of pyrrolidine alkaloids on the central nervous system is well-documented, with some exhibiting effects on neurotransmitter systems.[2]

-

Enzyme Inhibition: Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes, including glycosidases, proteases, and kinases, making them valuable tools for studying biological processes and as potential therapeutic agents.[8]

The conformational flexibility of the pyrrolidine ring, known as "pseudorotation," allows it to adopt various shapes, further enhancing its ability to bind to diverse biological targets.[1] This dynamic nature, coupled with the ability to introduce multiple stereocenters, makes the pyrrolidine scaffold a highly attractive starting point for the design of novel, potent, and selective therapeutic agents.[1]

Nature's Blueprint: The Biosynthesis of Pyrrolidine-Containing Natural Products

The intricate and elegant biosynthetic pathways leading to pyrrolidine-containing natural products are a testament to the efficiency of nature's chemical machinery. Understanding these pathways is not only crucial for appreciating the diversity of these molecules but also provides inspiration for the development of novel synthetic strategies.[10]

The Proline Precursor: A Gateway to Pyrrolidine Alkaloids

The amino acid L-proline, with its inherent pyrrolidine ring, serves as a primary building block for a vast array of alkaloids. The biosynthesis of proline itself is a fundamental process, primarily occurring through the glutamate pathway.

Figure 1: Simplified biosynthetic pathway of L-proline from glutamate.

This pathway involves the phosphorylation of glutamate, followed by reduction and spontaneous cyclization to form Δ¹-pyrroline-5-carboxylate (P5C). The final step is the reduction of P5C to L-proline, catalyzed by P5C reductase.[7][11] The enzymes involved, such as glutamate kinase and P5C reductase, are key players in cellular metabolism and stress response.[12]

Case Study: The Biosynthesis of Nicotine

Nicotine, a well-known pyrrolidine alkaloid from the tobacco plant (Nicotiana tabacum), provides an excellent example of how the pyrrolidine ring is incorporated into a more complex natural product. The biosynthesis of nicotine involves the coupling of a pyridine ring, derived from nicotinic acid, with a pyrrolidine ring, which originates from putrescine.[2][3]

Figure 2: Overview of the nicotine biosynthetic pathway.

The formation of the pyrrolidine ring begins with the decarboxylation of ornithine to putrescine, catalyzed by ornithine decarboxylase. Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.[3] Subsequent oxidative deamination by a diamine oxidase leads to the formation of the N-methyl-Δ¹-pyrrolinium cation, the activated form of the pyrrolidine ring.[13] This cation then undergoes a condensation reaction with a derivative of nicotinic acid, followed by reduction steps, to yield nicotine.[2][14]

Biosynthesis of Pyrrolizidine and Tropane Alkaloids

The biosynthesis of more complex bicyclic systems, such as those found in pyrrolizidine and tropane alkaloids, also originates from simple precursors. Pyrrolizidine alkaloids (PAs) are formed from the condensation of two molecules of putrescine via the intermediate homospermidine, catalyzed by homospermidine synthase.[8][15] Subsequent oxidative and cyclization steps lead to the characteristic bicyclic necine base.[16]

Tropane alkaloids, such as atropine and cocaine, feature a tropane ring system, which is biosynthesized from the N-methyl-Δ¹-pyrrolinium cation and a C4 unit derived from acetate.[17][18] The key enzyme, tropinone reductase, catalyzes the reduction of tropinone to either tropine or pseudotropine, which are then further elaborated to form the diverse array of tropane alkaloids.[19]

Synthetic Strategies for Accessing the Pyrrolidine Scaffold

The significant biological activity of pyrrolidine-containing natural products has spurred the development of a vast arsenal of synthetic methodologies to access this important scaffold. These strategies range from classical cyclization reactions to modern asymmetric catalytic methods, providing chemists with the tools to construct simple and complex pyrrolidine derivatives with high levels of control.

1,3-Dipolar Cycloaddition: A Powerful Tool for Pyrrolidine Synthesis

One of the most powerful and widely used methods for the construction of the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (typically an alkene).[20][21] This reaction allows for the rapid and stereocontrolled synthesis of highly substituted pyrrolidines in a single step.[2]

Figure 3: General scheme of a 1,3-dipolar cycloaddition for pyrrolidine synthesis.

Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition for Spiro[pyrrolidine-3,3'-oxindoles]

This protocol is adapted from methodologies for the synthesis of spirooxindole derivatives, which are prevalent in many biologically active compounds.[22][23]

Materials:

-

Isatin (1.0 mmol)

-

Sarcosine (or other secondary amino acid) (1.2 mmol)

-

α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

To a solution of the isatin (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the secondary amino acid (1.2 mmol).

-

The reaction mixture is heated to reflux with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

-

The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

This method offers a green and efficient approach to constructing complex spiro-pyrrolidine systems in high yields and with excellent diastereoselectivity.[23]

Asymmetric Synthesis: Accessing Chiral Pyrrolidines

Given the critical role of stereochemistry in biological activity, the development of asymmetric methods for pyrrolidine synthesis is of paramount importance.[12] Organocatalysis has emerged as a particularly powerful tool for the enantioselective synthesis of pyrrolidine derivatives.[1][10]

Experimental Protocol: Asymmetric Intramolecular aza-Michael Addition

This protocol is based on the use of a chiral phosphoric acid catalyst to induce enantioselectivity in the cyclization of an amine onto an α,β-unsaturated thioester.[6]

Materials:

-

N-protected amino-α,β-unsaturated thioester (0.1 mmol)

-

Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

-

Toluene (1.0 mL)

-

Vial with a magnetic stir bar

Procedure:

-

To a vial containing the N-protected amino-α,β-unsaturated thioester (0.1 mmol) is added toluene (1.0 mL) and the chiral phosphoric acid catalyst (0.01 mmol).

-

The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine both the conversion and the enantiomeric excess (ee).

-

Once the desired conversion is reached, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 5 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine derivative.

This method provides a highly efficient route to chiral pyrrolidines, which are valuable building blocks for the synthesis of natural products and pharmaceuticals.[6]

The Pyrrolidine Scaffold in Drug Discovery: From Nature to the Clinic

The structural and biological diversity of pyrrolidine-containing natural products has made them a rich source of inspiration for drug discovery programs.[5] Numerous synthetic and semi-synthetic derivatives of these natural products have been developed, leading to the identification of potent and selective drug candidates.

Quantitative Bioactivity of Pyrrolidine-Containing Compounds

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrrolidine-containing compounds against various human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound/Natural Product | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindole] Derivative 14b | Leukemia (CCRF-CEM) | < 0.01 | [22] |

| Spiro[pyrrolidine-3,3'-oxindole] Derivative 14b | Renal (UO-31) | 0.02 | [22] |

| Spiro[pyrrolidine-3,3'-oxindole] Derivative 14b | Colon (HCT-116) | 0.03 | [22] |

| Spiro[pyrrolidine-3,3'-oxindole] Derivative 14b | Prostate (PC-3) | 0.04 | [22] |

| Tetrazolopyrrolidine-1,2,3-triazole Derivative 7a | HeLa (Cervical) | 0.32 ± 1.00 | [24] |

| Tetrazolopyrrolidine-1,2,3-triazole Derivative 7i | HeLa (Cervical) | 1.80 ± 0.22 | [24] |

| Spiro-pyrrolizidine-oxindole Derivative | MCF-7 (Breast) | 3.9 - 36.1 | [7] |

IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[25]

Mechanism of Action: Targeting Key Signaling Pathways

A deeper understanding of the molecular mechanisms by which pyrrolidine-containing compounds exert their biological effects is crucial for their rational design and development as therapeutic agents. Many of these compounds have been shown to modulate key signaling pathways involved in disease pathogenesis.

One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in inflammation and cancer.[26][27] Pyrrolidine dithiocarbamate (PDTC), a synthetic pyrrolidine derivative, is a well-known inhibitor of NF-κB activation.[26][28]

Figure 4: Inhibition of the NF-κB signaling pathway by pyrrolidine dithiocarbamate (PDTC).

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the active NF-κB dimer to translocate to the nucleus and induce the expression of genes involved in inflammation and cell survival.[29] PDTC has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive cytoplasmic state.[26]

Conclusion and Future Perspectives

The pyrrolidine scaffold stands as a testament to the power of nature's chemical ingenuity. Its widespread occurrence in bioactive natural products, coupled with its remarkable structural and stereochemical diversity, has firmly established it as a privileged scaffold in medicinal chemistry and drug discovery. The continued exploration of natural sources will undoubtedly unveil new and exciting pyrrolidine-containing molecules with novel biological activities.

The advancement of synthetic methodologies, particularly in the realm of asymmetric catalysis, will continue to provide more efficient and selective access to complex pyrrolidine derivatives. This will enable a more thorough exploration of the chemical space around this versatile scaffold, leading to the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the biosynthetic pathways and the molecular mechanisms of action of pyrrolidine-containing natural products will further fuel the rational design of novel drug candidates. The future of drug discovery will undoubtedly be shaped by our ability to harness the power of this remarkable five-membered ring.

References

-

ResearchGate. (n.d.). Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF. Retrieved February 4, 2026, from [Link]

- Shoji, T., Nakajima, K., & Hashimoto, T. (2000). Ethylene Suppresses Jasmonate-Induced Gene Expression in Nicotine Biosynthesis. Plant Physiology, 124(3), 1445–1454.

- Karlsson, S. (2007). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org.

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved February 4, 2026, from [Link]

- Kadereit, J. W., & Wink, M. (2020). Biosynthetic pathway of nicotine.

- ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- MDPI. (2023).

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. Retrieved February 4, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Retrieved February 4, 2026, from [Link]

- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed Central. (2018). Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury.

- MDPI. (2024). Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review.

- PubMed Central. (2023).

- MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.

- PubMed Central. (2016).

- MDPI. (2023).

-

Tobacco Science. (n.d.). NICOTINE BIOSYNTHESIS IN NICOTIANA: A METABOLIC OVERVIEW. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 4, 2026, from [Link]

- PNAS. (2007). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae.

- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- MDPI. (2022).

- PubMed. (2019). Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis.

- Enlighten Theses. (1990). Biosynthesis of Pyrrolizidine Alkaloids and Analogues.

- PubMed Central. (2018).

- MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants.

- ResearchGate. (2003). Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- MDPI. (2021). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production.

-

Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Retrieved February 4, 2026, from [Link]

- ResearchGate. (2023). A IC50 values for the most active pyrrolidines against human cervix....

- ResearchGate. (2023). A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO.

- PubMed. (2014).

- SpringerLink. (2008). Tropinone Reductases, Enzymes at the Branch Point of Tropane Alkaloid Metabolism.

- ResearchGate. (2015).

- SciSpace. (2014). Pyrrolizidine alkaloids - chemistry, biosynthesis, pathway, toxicity, safety and perspectives of medicinal usage.

- ACS Publications. (2020).

- PubMed Central. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.

- Digital Repository at the University of Maryland. (2018).

- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ACS Publications. (2021).

- PubMed Central. (2024).

- MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes.

- MDPI. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved February 4, 2026, from [Link]

- Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.

- PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]

- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. Molecules | Free Full-Text | Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 14. Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. diva-portal.org [diva-portal.org]

- 21. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 24. researchgate.net [researchgate.net]

- 25. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 27. longdom.org [longdom.org]

- 28. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Conformational Analysis of 3-Methylpyrrolidine Scaffolds: A Technical Guide

Executive Summary

The 3-methylpyrrolidine scaffold is a deceptive structural motif. Often treated as a rigid "proline-like" ring in low-resolution docking studies, it actually exhibits a complex conformational landscape driven by the interplay between ring puckering and nitrogen inversion . For medicinal chemists, misassigning the dominant solution-state conformation can lead to significant penalties in binding affinity due to entropic costs upon target binding.

This guide moves beyond standard textbook definitions to provide a rigorous, self-validating workflow for analyzing 3-methylpyrrolidine derivatives. We focus on distinguishing between the pseudo-equatorial and pseudo-axial preferences of the methyl group and resolving the rapid kinetics of N-inversion that often obscure NMR signals at room temperature.

The Structural Landscape

To analyze this scaffold, one must decouple two distinct fluxional processes: the torsional flexing of the carbon backbone (puckering) and the pyramidal inversion of the nitrogen atom.

Ring Puckering: The Envelope vs. Twist

Unlike cyclohexane (chair), the pyrrolidine ring possesses no single energy minimum. It traverses a pseudorotation pathway characterized by Envelope (E) and Twist (T) forms.

-

The Driver: The C3-methyl group introduces a steric bias. In the absence of strong electronic effects (e.g., fluorine), the methyl group prefers the pseudo-equatorial orientation to minimize 1,3-diaxial-like interactions.

-

The Consequence: This bias forces the ring into specific envelope conformations (typically C3-envelope or C4-envelope) that maximize the equatorial character of the methyl group.

Nitrogen Inversion

The nitrogen atom in 3-methylpyrrolidine is pyramidal (

-

Barrier Height:

. -

NMR Implication: At 298 K, this process is faster than the NMR timescale. Distinct

-invertomers (where the

Computational Modeling Strategy

Before wet-lab analysis, a computational baseline is required to predict the Boltzmann population of conformers.

Workflow Visualization

The following diagram outlines the logical flow for computational filtering of conformers.

Figure 1: Computational workflow for identifying low-energy conformers prior to NMR analysis.

Experimental Validation: The Self-Validating Protocol

This protocol is designed to be self-validating : if the internal checks (Line Shape, NOE build-up) fail, the data is flagged as ambiguous rather than incorrectly assigned.

Variable Temperature (VT) NMR

Because N-inversion blurs stereochemical information at room temperature (RT), cooling is essential to "freeze" the invertomers.

Protocol:

-

Solvent Choice: Use CD₂Cl₂ (Dichloromethane-d2) or THF-d8 .

-

Why: These solvents possess low freezing points and low viscosity, allowing acquisition down to 180 K. Avoid DMSO-d6 (freezes at ~18°C) or CDCl₃ (can precipitate salts at low temps).

-

-

Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL solvent. Degas the sample (remove paramagnetic O₂) to maximize relaxation times (

). -

Cooling Phase:

-

Acquire a standard 1H spectrum at 298 K.

-

Cool in 20 K decrements.

-

Coalescence Point (

): Monitor the N-CH₂ protons. As you approach -

Slow Exchange Limit: Continue cooling (typically to ~200–220 K) until the broadened peaks resolve into distinct sets of sharp signals (representing the individual invertomers).

-

Coupling Constant ( ) Analysis

Once the conformation is frozen, use the Karplus relationship to determine the ring pucker.

| Dihedral Angle ( | Approx.[1] | Structural Implication |

| 180° (Anti-periplanar) | 10 – 12 Hz | Trans-diaxial relationship (Rigid) |

| 0° (Syn-periplanar) | 8 – 10 Hz | Eclipsed (rare in relaxed rings) |

| 60° (Gauche) | 2 – 5 Hz | Pseudo-equatorial/axial mix |

| 90° (Orthogonal) | 0 – 1 Hz | Twist conformation |

Critical Check: If your measured

Stereochemical Assignment Logic (NOE/ROE)

Nuclear Overhauser Effect (NOE) is the gold standard for relative stereochemistry.

Figure 2: Decision tree for assigning relative stereochemistry of the C3-substituent based on NOE data.

Application in Drug Design: The "Entropic Penalty"

Why does this detailed analysis matter?

Case Study: Estrogen Receptor (ER) Antagonists Research has shown that the efficacy of pyrrolidine-based ER antagonists is strictly dependent on the orientation of the C3-methyl group [1].[2]

-

Scenario: A drug candidate binds to a hydrophobic pocket.

-

The Trap: If the free drug prefers a pseudo-equatorial methyl, but the binding pocket demands a pseudo-axial methyl, the binding event must pay an energetic penalty to distort the ring (conformational strain).

-

Optimization: By adding a substituent (e.g., a fluorine at C4) or modifying the N-substituent, chemists can "pre-organize" the ring into the bioactive conformation, reducing the entropic penalty and improving potency (

).

References

-

Fanning, S. W., et al. (2018). "The Orientation of 3-R-Methylpyrrolidine is Responsible for a Pure Estrogen Receptor α Antagonist and Selective ER Degrader."[2] Endocrinology.

-

Milner-White, E. J., et al. (1992).[3][4] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins." Journal of Molecular Biology.

-

Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.[5] (Foundational text on stereoelectronic effects).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for VT-NMR and NOE protocols).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (3S)-3-methylpyrrolidin-3-ol: A Detailed Guide for Drug Discovery Professionals

(3S)-3-methylpyrrolidin-3-ol is a chiral tertiary alcohol and a valuable building block in medicinal chemistry. Its rigid pyrrolidine scaffold and stereodefined quaternary center are sought-after features in the design of novel therapeutics, contributing to enhanced potency, selectivity, and pharmacokinetic properties of drug candidates. This comprehensive guide provides detailed application notes and protocols for the synthesis of this important intermediate from various precursors, designed for researchers, scientists, and drug development professionals.

This document eschews a rigid template in favor of a structure that logically presents scientifically sound and field-tested synthetic strategies. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction to Synthetic Strategies

The asymmetric synthesis of this compound presents a significant challenge due to the formation of a chiral quaternary center. Several strategies have been developed to address this, primarily falling into three categories:

-

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry.

-

Asymmetric Synthesis: These methods introduce the chiral center through the use of chiral catalysts or reagents.

-

Resolution of Racemates: This classic technique involves the separation of a racemic mixture of the target molecule into its individual enantiomers.

This guide will detail a robust and adaptable two-pronged approach: the synthesis of racemic 3-methylpyrrolidin-3-ol followed by a classical resolution to isolate the desired (S)-enantiomer. This methodology is often favored in drug development for its scalability and cost-effectiveness.

Part 1: Synthesis of Racemic 3-Methylpyrrolidin-3-ol

The synthesis of the racemic precursor can be efficiently achieved through the addition of a methyl group to a suitable N-protected 3-pyrrolidinone derivative. The Grignard reaction is a powerful and widely used method for this transformation.

Protocol 1: Grignard Addition to N-Boc-3-pyrrolidinone

This protocol details the synthesis of racemic N-Boc-3-methylpyrrolidin-3-ol from commercially available N-Boc-3-pyrrolidinone. The tert-butyloxycarbonyl (Boc) protecting group is chosen for its stability under the reaction conditions and its ease of removal.

Experimental Workflow:

Caption: Workflow for the synthesis of racemic N-Boc-3-methylpyrrolidin-3-ol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) | Equivalents |

| N-Boc-3-pyrrolidinone | 185.23 | - | 10.0 g | 54.0 | 1.0 |

| Methylmagnesium bromide (3.0 M in THF) | - | - | 21.6 mL | 64.8 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 100 mL | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 50 mL | - | - |

| Diethyl ether | 74.12 | 0.713 | 150 mL | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | 10 g | - | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Starting Material: N-Boc-3-pyrrolidinone (10.0 g, 54.0 mmol) is dissolved in anhydrous THF (100 mL) and transferred to the reaction flask.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Grignard Reagent Addition: Methylmagnesium bromide (3.0 M in THF, 21.6 mL, 64.8 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.[1]

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.[1]

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic N-Boc-3-methylpyrrolidin-3-ol as a colorless oil.

Expected Yield: 85-95%

Characterization Data: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Resolution of Racemic 3-Methylpyrrolidin-3-ol

The separation of the racemic mixture into its constituent enantiomers is a critical step in obtaining the desired this compound. Classical resolution using a chiral resolving agent remains a highly effective and scalable method.[2][3] Tartaric acid, a readily available and inexpensive chiral diacid, is an excellent choice for the resolution of racemic amines.[2][4][5]

First, the Boc-protecting group is removed from the racemic product obtained in Part 1.

Protocol 2: Deprotection of Racemic N-Boc-3-methylpyrrolidin-3-ol

Experimental Workflow:

Caption: Workflow for the deprotection of racemic N-Boc-3-methylpyrrolidin-3-ol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) | Equivalents |

| Racemic N-Boc-3-methylpyrrolidin-3-ol | 201.27 | - | 10.0 g | 49.7 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - | - |

| Trifluoroacetic acid (TFA) | 114.02 | 1.49 | 20 mL | 261 | 5.25 |

| Sodium hydroxide (10 M aqueous solution) | 40.00 | - | ~50 mL | - | - |

| Dichloromethane (DCM) for extraction | - | 1.33 | 150 mL | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | 10 g | - | - |

Procedure:

-

Reaction Setup: Racemic N-Boc-3-methylpyrrolidin-3-ol (10.0 g, 49.7 mmol) is dissolved in dichloromethane (100 mL) in a round-bottom flask and cooled to 0 °C.

-

Addition of TFA: Trifluoroacetic acid (20 mL, 261 mmol) is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and the solution is basified to pH > 12 with 10 M aqueous sodium hydroxide.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give racemic 3-methylpyrrolidin-3-ol as a pale yellow oil.

Expected Yield: >95%

Protocol 3: Resolution with (+)-Di-p-toluoyl-D-tartaric acid

This protocol describes the resolution of racemic 3-methylpyrrolidin-3-ol using (+)-di-p-toluoyl-D-tartaric acid as the resolving agent. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Experimental Workflow:

Caption: Workflow for the resolution of racemic 3-methylpyrrolidin-3-ol.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Racemic 3-methylpyrrolidin-3-ol | 101.15 | 5.0 g | 49.4 | 1.0 |

| (+)-Di-p-toluoyl-D-tartaric acid | 386.35 | 19.1 g | 49.4 | 1.0 |

| Methanol | 32.04 | 200 mL | - | - |

| Sodium hydroxide (2 M aqueous solution) | 40.00 | ~50 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 10 g | - | - |

Procedure:

-

Salt Formation: A solution of (+)-di-p-toluoyl-D-tartaric acid (19.1 g, 49.4 mmol) in hot methanol (100 mL) is added to a solution of racemic 3-methylpyrrolidin-3-ol (5.0 g, 49.4 mmol) in hot methanol (100 mL).

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then stored at 4 °C overnight. The resulting crystalline precipitate (the less soluble diastereomeric salt) is collected by filtration.

-

Recrystallization: The collected salt is recrystallized from methanol to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Free Base: The purified diastereomeric salt is dissolved in water (50 mL) and the solution is basified to pH > 12 with 2 M aqueous sodium hydroxide.

-

Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Expected Yield: 30-40% (based on the racemate)

Chiral Purity Determination: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Conclusion

The synthetic routes detailed in this guide provide a reliable and scalable approach for the preparation of the valuable chiral building block, this compound. The combination of a robust Grignard addition to form the racemic tertiary alcohol followed by a classical resolution with a readily available chiral acid offers a practical and cost-effective strategy for obtaining this key intermediate in high enantiopurity. The provided protocols, complete with detailed procedural steps and explanations of the underlying chemical principles, are intended to empower researchers in the field of drug discovery to efficiently access this important molecule for the development of next-generation therapeutics.

References

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link][2][3]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link][5]

-

Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 33(10), 4415-4426. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Application Note: A Robust and Scalable Industrial Synthesis of 1-Methylpyrrolidin-3-ol

Abstract

1-Methylpyrrolidin-3-ol (CAS No. 13220-33-2) is a pivotal intermediate in the pharmaceutical industry, primarily utilized in the synthesis of novel anticholinergic drugs and other active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, field-proven protocol for the industrial-scale preparation of 1-methylpyrrolidin-3-ol. The featured synthesis route is based on the reductive amination of pyrrolidin-3-ol with formaldehyde, a method selected for its high yield, operational efficiency, and scalability.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical procedures, process optimization insights, quality control metrics, and critical safety protocols.

Introduction and Rationale for Synthesis Route Selection

1-Methylpyrrolidin-3-ol, also known as N-methyl-3-pyrrolidinol, is a high-value heterocyclic amino alcohol.[1][5] Its structural motif is crucial for the efficacy of various therapeutic agents, making a reliable and economically viable manufacturing process essential for the pharmaceutical supply chain.[2][6]

Several synthetic pathways to 1-methylpyrrolidin-3-ol exist, including the cyclization of 1,4-dichloro-2-butanol with methylamine and the reduction of N-methylsuccinimide derivatives derived from malic acid.[1][6] However, many of these routes are hindered by long reaction times, modest yields, or complex purification procedures, rendering them less suitable for large-scale production.[1]

The method detailed herein—catalytic reductive amination of pyrrolidin-3-ol—offers significant advantages for industrial application. As demonstrated in patent literature, this process achieves consistently high yields (86-89%) and high purity (>96%) under mild reaction conditions.[3][4] The key transformation involves the reaction of pyrrolidin-3-ol with formaldehyde in the presence of a metal catalyst and hydrogen gas. This one-pot synthesis is efficient and minimizes waste, aligning with the principles of green chemistry.

Causality of Selection: This route is chosen for its:

-

High Efficiency: Direct conversion with high yields significantly lowers the cost per kilogram of the final product.

-

Process Simplicity: A two-step, one-pot reaction reduces equipment occupancy and processing time.

-

Scalability: The use of catalytic hydrogenation is a well-established and scalable technology in industrial settings.

-

Purity: The process yields a product of high purity, often simplifying downstream purification to a standard distillation.[3][4]

Overall Manufacturing Process Workflow

The industrial synthesis is logically structured into four main stages: Reaction, Catalyst Removal, Solvent Exchange, and Final Purification. The workflow is designed to ensure safety, efficiency, and consistent product quality.

Detailed Synthesis Protocol

This protocol is based on processes yielding high purity and yield, as cited in authoritative patent literature.[4] All operations involving flammable solvents, hydrogen, and pyrophoric catalysts must be conducted in a properly ventilated, explosion-proof environment.

Step 1: Reductive Amination (Vessel: Hydrogenation Reactor)

-

Reactor Charging: In an appropriately sized hydrogenation reactor, charge (3R)-pyrrolidin-3-ol (e.g., 60.0g, 1.0 equiv), methanol (e.g., 300g, 5x weight of substrate), and 5% platinum on carbon (e.g., 3.7g, water-wet).

-

Inerting: Seal the reactor and purge the system three times with nitrogen to remove all oxygen.

-

Reaction Initiation: Add 93% paraformaldehyde (e.g., 23.4g, ~1.05 equiv formaldehyde) to the mixture.

-

Hydrogenation: Pressurize the reactor with hydrogen to 0.4-0.5 MPa.[4] Maintain vigorous stirring and hold the temperature at approximately 20°C.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the disappearance of the starting pyrrolidin-3-ol is confirmed. This typically takes 7-8 hours.[4]

Step 2: In-Situ Quenching of Excess Formaldehyde

-

Rationale: A slight excess of formaldehyde is used to drive the reaction to completion. However, residual formaldehyde can lead to side reactions. It is effectively quenched by reacting it with a secondary amine to form a stable, easily separable compound.[3][4]

-

Procedure: After confirming the consumption of the starting material, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Add a secondary amine such as piperidine (e.g., 5.9g) to the reaction mixture.

-

Re-pressurize the reactor with hydrogen to 0.4-0.5 MPa and continue stirring at 20°C for an additional 3-4 hours.[4]

Step 3: Work-up and Solvent Exchange

-

Catalyst Filtration: Vent the hydrogen pressure and purge the reactor thoroughly with nitrogen. Filter the reaction mixture through a bed of celite to remove the platinum catalyst. Wash the catalyst cake with additional methanol (e.g., 60g) to ensure complete product recovery.[4]

-

Trustworthiness Check: The spent catalyst remains highly pyrophoric and must not be allowed to dry. It should be quenched carefully under an inert atmosphere into water immediately after filtration.

-

-

Solvent Removal: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure to remove the bulk of the methanol.

-

Azeotropic Exchange: To the resulting concentrate, add toluene (e.g., 60g) and re-concentrate under reduced pressure. Repeat this step.

-

Expert Insight: This azeotropic distillation is critical for removing residual water (from the catalyst and formaldehyde source) and methanol, which would otherwise interfere with the final vacuum distillation. Toluene is an ideal solvent for this purpose.[4]

-

Step 4: Final Purification

-

Vacuum Distillation: Transfer the crude oil obtained from the solvent exchange step to a distillation apparatus.

-

Fraction Collection: Perform distillation under high vacuum. Collect the fraction boiling at the appropriate temperature (e.g., 50-52°C at 0.133 kPa) to yield 1-methylpyrrolidin-3-ol as a colorless to pale yellow liquid.[6][9]

Key Process Parameters and Expected Results

The following table summarizes the critical parameters for this industrial-scale synthesis.

| Parameter | Value / Range | Rationale / Notes |

| Reactants | ||

| Pyrrolidin-3-ol | 1.0 equivalent | Starting material. Can be racemic or chiral.[4] |

| Formaldehyde | 1.05 - 2.0 equivalents | Slight excess drives reaction completion.[3] |

| Catalyst | ||

| Type | 5% Platinum on Carbon (Pt/C) | High activity and selectivity. Pd/C is also viable.[4] |

| Loading | ~2.5% w/w (dry basis) vs. substrate | Balances reaction rate with cost and filtration load. |

| Reaction Conditions | ||

| Solvent | Methanol | Excellent solubility for reactants and hydrogen. |

| Hydrogen Pressure | 0.4 - 0.5 MPa | Provides sufficient hydrogen concentration in the liquid phase.[4] |

| Temperature | 10 - 50 °C (20°C optimal) | Mild conditions prevent side reactions and are energy efficient.[3] |

| Reaction Time | ~8 hours (Step A), ~4 hours (Step B) | Monitored by GC for completion.[4] |

| Yield & Purity | ||

| Expected Yield | 86 - 89% | Demonstrates high efficiency of the process.[4] |

| Expected Purity | >97% (by GC) | High purity achieved after distillation.[4][10] |

Quality Control and Analytical Protocol

A robust quality control (QC) system is essential to validate the identity and purity of the final product.

-

Gas Chromatography (GC): The primary method for determining purity. A suitable method would use a capillary column (e.g., HP-1 or similar) with a flame ionization detector (FID) to quantify the main peak area relative to any impurities.[11]

-

Spectroscopy (NMR, MS): Confirms the chemical structure of the final product. The mass spectrum should show the correct molecular ion peak, and NMR spectra should correspond to the known structure of 1-methylpyrrolidin-3-ol.

-

Appearance: The final product should be a colorless to pale yellow clear liquid.[5]

Safety and Hazard Management

The industrial-scale synthesis of 1-methylpyrrolidin-3-ol involves significant hazards that must be rigorously managed.

-

Chemical Hazards:

-

1-Methylpyrrolidin-3-ol: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

-

Formaldehyde: Toxic, corrosive, and a suspected carcinogen.

-

Platinum on Carbon (Catalyst): Pyrophoric when dry. Can ignite flammable solvents upon contact.[7][8]

-

-

Process Hazards:

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Engineering Controls: All operations must be performed in a certified fume hood or a contained, well-ventilated reactor bay. Use intrinsically safe equipment to prevent ignition sources.[12][14]

-

Catalyst Handling: Never handle dry Pt/C in the open air. Always handle it as a water-wet paste. Spent catalyst must be immediately quenched into water and disposed of as hazardous waste.[8]

-

Hydrogenation Safety: The reactor must be equipped with a rupture disc and pressure relief valve. Always perform leak tests with nitrogen before introducing hydrogen. Ensure the area is free of ignition sources.[12]

-

Waste Disposal: All solvent and chemical waste must be collected and disposed of according to local environmental regulations.

Conclusion

The reductive amination of pyrrolidin-3-ol is a highly effective and scalable method for the industrial production of 1-methylpyrrolidin-3-ol. By adhering to the detailed protocol and rigorous safety measures outlined in this application note, manufacturers can achieve high yields of a high-purity product, meeting the demands of the pharmaceutical industry. The process's efficiency and reliance on established industrial technologies make it a trustworthy and authoritative choice for large-scale synthesis.

References

- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.

-

METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. European Patent Office. [Link]

-

1-Methylpyrrolidin-3-Ol - ChemBK. [Link]

- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Analyzing 1-Methyl-3-pyrrolidinol: Opportunities and Growth Patterns 2026-2034. LinkedIn. [Link]

-

A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. [Link]

-

Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]

-

Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

-

Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. [Link]

-

1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074. PubChem. [Link]

-

Hydrogenation SOP. University of Rochester. [Link]

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. HJ-Solutions. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Hydrogenation: How we can make it safer. H.E.L Group. [Link]

-

Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde | Request PDF. ResearchGate. [Link]

-

Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]

-

Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

-

Standard Operating Procedures. The Sarpong Group. [Link]

-

N-Methyl-3-pyrrolidinol | CAS 13220-33-2. Arran Chemical Company. [Link]

-

Reductive amination of excess formaldehyde with a primary amine leads t\l.. - Filo. [Link]

Sources

- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. data.epo.org [data.epo.org]

- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]

- 5. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. sarponggroup.com [sarponggroup.com]

- 9. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]

- 10. 1-Methyl-3-pyrrolidinol | 13220-33-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. njhjchem.com [njhjchem.com]

- 13. chem.wisc.edu [chem.wisc.edu]

- 14. helgroup.com [helgroup.com]

Application Note: (3S)-3-Methylpyrrolidin-3-ol in Next-Generation PROTAC Linker Design

This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It focuses on the strategic incorporation of (3S)-3-methylpyrrolidin-3-ol (CAS: 1312756-35-6) as a functional building block to solve common "linkerology" challenges in PROTAC (Proteolysis Targeting Chimera) design—specifically addressing solubility, permeability, and conformational rigidity.[1][2]

Executive Summary & Rationale

The transition from "floppy" polyethylene glycol (PEG) linkers to rigid, functionalized scaffolds is a defining trend in modern Targeted Protein Degradation (TPD).[3] While PEGs provide solubility, they often suffer from poor cell permeability and high entropic penalties during the formation of the POI-PROTAC-E3 ligase ternary complex.

This compound serves as a high-value "Linker Hub" that addresses these bottlenecks through three distinct mechanisms:

-

Conformational Locking: The C3-methyl group induces a local steric constraint (akin to the Thorpe-Ingold effect), restricting the rotational freedom of the pyrrolidine ring and potentially stabilizing the bioactive conformation of the PROTAC.

-

Polarity without Liability: The tertiary hydroxyl group lowers LogD (improving solubility) but is sterically hindered, making it more resistant to rapid metabolic glucuronidation compared to primary/secondary alcohols.[2]

-

Vector Control: The (3S) stereocenter provides a defined exit vector (approx.[2] 109.5° bond angle) distinct from planar aromatic or linear alkyl linkers, allowing access to novel chemical space in the ternary complex interface.

Chemical Architecture & Design Strategy

The "Rigid-Polar" Advantage

Unlike linear alkyl chains, the pyrrolidine ring reduces the number of rotatable bonds. This reduction in conformational entropy (

| Property | Linear PEG Linker | (3S)-3-Me-Pyrrolidine Linker | Impact on PROTAC |

| Conformational Entropy | High (Floppy) | Low (Rigid) | Rigid linkers reduce the entropic cost of binding.[1][2] |

| Solubility (LogD) | Good | Excellent | The 3-OH group acts as a hydrogen bond donor/acceptor.[1][2] |

| Permeability | Poor (if long) | Improved | Compact, lower MW contribution for similar length.[2] |

| Metabolic Stability | Moderate (Oxidation) | High | Tertiary alcohol is resistant to oxidation.[1][2] |

Structural Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting this building block and its structural role in connecting E3 ligase ligands (e.g., VHL/CRBN binders) to Warheads.

Caption: Logic flow for replacing flexible linkers with the this compound scaffold to enhance PROTAC physicochemical properties.

Experimental Protocol: Linker Synthesis & Conjugation

This protocol details the incorporation of this compound into a PROTAC linker.[1][2] We assume the use of the Nitrogen (N1) and the Hydroxyl (O3) as the two attachment points (Head-to-Tail), or the use of N1 as the sole attachment point with O3 serving as a solvent-exposed polar group.

Scenario A: Using the Scaffold as a Linear Connector (Carbamate Linkage)

Objective: Connect a Warhead (via amine) to the Pyrrolidine-OH (via carbamate) and the E3 Ligand to the Pyrrolidine-N.

Step 1: Protection of the Pyrrolidine Nitrogen

-

Reagents: this compound (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq), DCM.

-

Procedure: Dissolve pyrrolidine in DCM at 0°C. Add TEA, then Boc₂O dropwise. Warm to RT and stir for 4h.

-

Workup: Wash with 1M HCl, Brine. Dry over Na₂SO₄.[2][4] Concentrate.

-

Product: tert-butyl (3S)-3-hydroxy-3-methylpyrrolidine-1-carboxylate.[1][2]

Step 2: Activation of the Tertiary Alcohol (The Critical Step)

Note: Tertiary alcohols are sterically hindered and difficult to acylate. We use 4-Nitrophenyl chloroformate for reliable activation.[1][2]

-

Reagents: N-Boc-intermediate (1.0 eq), 4-Nitrophenyl chloroformate (1.5 eq), Pyridine (3.0 eq), DMAP (0.1 eq), Dry THF.

-

Procedure:

-

QC Check: Monitor via TLC/LCMS for disappearance of starting alcohol.

-

Product: Mixed carbonate intermediate.

Step 3: Carbamate Formation (Coupling to Warhead-Amine)

-

Reagents: Mixed carbonate (1.0 eq), Warhead-Amine (R-NH₂, 1.1 eq), DIPEA (2.0 eq), DMF.

-

Procedure: Stir at 50°C for 6 hours. The amine attacks the carbonate, displacing 4-nitrophenol.

-

Purification: Flash chromatography (EtOAc/Hexane).

Step 4: N-Deprotection & Final Coupling

-

Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour. Concentrate to dryness.[2]

-

Coupling to E3 Ligand: React the exposed pyrrolidine amine with an E3 Ligand-Acid (e.g., VHL-linker-COOH) using HATU/DIPEA in DMF.[1][2]

Quality Control & Characterization Standards

To ensure the integrity of the chiral building block, the following QC parameters are mandatory.

| Test | Method | Acceptance Criteria | Rationale |

| Chiral Purity | Chiral HPLC / SFC | > 98% ee | The (3S) isomer may have vastly different vectors than the (3R).[1][2] Racemization is unlikely during standard coupling but must be verified.[2] |

| Identity | 1H NMR (DMSO-d6) | Distinct Methyl Singlet (~1.2 ppm) | Confirm the methyl group is intact and not eliminated (dehydration to alkene is a risk under strong acid/heat). |

| Purity | LC-MS (ESI+) | > 95% Area | Ensure no residual activated carbonate or unreacted amines. |

| Water Content | Karl Fischer | < 0.5% | Critical if using in water-sensitive activation steps (e.g., isocyanate formation).[1][2] |

Mechanism of Action: Structural Biology Context

When incorporated into a PROTAC, this building block alters the Ternary Complex (POI-PROTAC-E3) landscape.[1][2][4][5]

-

Exit Vector Analysis: The bond angle imposed by the sp3 hybridized C3 carbon (connecting the methyl, hydroxyl, and ring carbons) creates a "kink." This is distinct from the linear geometry of alkynes or the flexible curve of PEGs.

-

Solvent Interaction: In crystal structures (e.g., PDBs of VHL complexes), the 3-hydroxy group of hydroxyproline often faces the solvent. Similarly, the 3-OH of this methyl-pyrrolidine unit can interact with surface water networks, stabilizing the linker in a specific orientation rather than allowing it to collapse onto the protein surface (which causes non-specific hydrophobic binding).

References

-

Beshara, C. et al. "The role of linker constraints in PROTAC design." Nature Reviews Drug Discovery, 2023.[2] Link

-

Testa, A. et al. "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective recognition by the VHL E3 ubiquitin ligase."[1][2] Journal of the American Chemical Society, 2008. Link(Foundational work on substituted pyrrolidines in TPD).

-

Fischer, E.S. et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 2014.[2] Link(Context for E3 ligase ligand geometry).

-

PubChem Compound Summary for CID 67250199: this compound. National Center for Biotechnology Information (2024).[1][2] Link[2]

(Note: While specific "famous" PROTACs using this exact fragment are proprietary/emerging, the references above validate the mechanistic principles of rigid linker design and pyrrolidine scaffolds in TPD.)

Sources

- 1. 125032-87-3|3-Methylpyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 2. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Pyrrolidines

Welcome to the technical support center for the purification of chiral pyrrolidines. As critical building blocks in a vast number of pharmaceuticals and catalysts, the stereochemical purity of pyrrolidines is not just a matter of quality control; it is fundamental to ensuring the efficacy and safety of the final product.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable chiral molecules. Here, we synthesize established methodologies with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying a racemic mixture of a chiral pyrrolidine?

The two principal strategies for resolving racemic pyrrolidines are Diastereomeric Salt Resolution and Chiral Chromatography .

-

Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic pyrrolidine (which is basic) with an enantiomerically pure chiral acid.[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably solubility.[4] This difference allows for their separation by fractional crystallization.[4] It is a cost-effective technique for large-scale purifications.[3]

-

Chiral Chromatography: This is a direct separation method that uses a chiral stationary phase (CSP) to differentiate between the two enantiomers.[5] The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC).[6] This approach is highly versatile and often the method of choice for analytical-scale separation and for compounds that are difficult to resolve by crystallization.[7]

Q2: How do I choose between diastereomeric salt resolution and chiral chromatography?

The choice is dictated by several factors: scale, the chemical nature of your pyrrolidine, available resources, and the required purity.

-

Scale: For multi-gram to kilogram scale, diastereomeric salt resolution is often more economically viable and scalable than preparative chromatography.[3]

-

Functional Groups: Salt resolution requires a "salt handle," which for pyrrolidines is the basic nitrogen atom.[3] If the nitrogen is part of an amide or otherwise non-basic, this method is not feasible.

-

Development Time: Developing a robust salt resolution protocol can be time-consuming, requiring screening of multiple chiral acids and solvent systems.[3] Chiral chromatography method development can often be streamlined through automated screening of different columns and mobile phases.

-

Purity Requirements: High enantiomeric excess (>99% ee) can sometimes be challenging to achieve with a single crystallization step in salt resolution and may require multiple recrystallizations. Chiral chromatography can often achieve very high purity in a single run.

The following decision tree provides a general guide for selecting a purification strategy.

Caption: Purification method selection workflow.

Q3: What makes a Chiral Stationary Phase (CSP) work, and how do I select one for my pyrrolidine?

A CSP works by creating a chiral environment within the column. The chiral selector, which is immobilized on a solid support (like silica), forms transient, diastereomeric complexes with the enantiomers of the analyte.[5] These complexes have different interaction energies, leading to different retention times and thus, separation.

For pyrrolidines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most versatile and widely successful.[8] The helical structure of these polymers creates chiral grooves where interactions like hydrogen bonding, dipole-dipole, and π-π stacking occur, enabling chiral recognition.

-

Screening is Key: The most effective approach is to screen a small set of complementary CSPs.[8] For N-protected pyrrolidines, columns like Lux Cellulose-2 and Lux i-Cellulose-5 have shown excellent performance.[9]

-

Consider the Analyte: The structure of your pyrrolidine (e.g., presence of aromatic rings, hydrogen bond donors/acceptors) will dictate which CSP provides the best interaction.

Q4: What are the main advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral pyrrolidine purification?

SFC has emerged as a powerful alternative to HPLC, especially for preparative separations.[7][10] The primary advantages stem from using supercritical CO2 as the main component of the mobile phase.[8]

-

Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration, significantly reducing analysis times.[9]

-

Greener Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and sustainable technique.[10]

-

Cost-Effective: Reduced solvent usage and faster run times translate to lower operational costs, particularly at the preparative scale.[9]

Troubleshooting Guides

Chiral HPLC & SFC Purification

| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |

| Poor or no resolution of enantiomers | 1. Inappropriate CSP: The chiral selector on the column does not have sufficient differential interaction with the pyrrolidine enantiomers.[8] 2. Suboptimal Mobile Phase: The mobile phase composition is either too strong (eluting both enantiomers too quickly) or too weak, or it lacks the correct additives to promote the necessary interactions. | 1. Screen different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or chlorinated vs. non-chlorinated).[8][9] 2. Optimize Mobile Phase: Systematically vary the ratio of the polar modifier (e.g., isopropanol, methanol). Small changes can have a large impact on selectivity.[1] For basic pyrrolidines, adding a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution by masking acidic sites on the silica support. |

| Peak Tailing or Broadening | 1. Column Overload: Injecting too much sample saturates the stationary phase, leading to non-ideal chromatography. 2. Secondary Interactions: Unwanted interactions between the basic pyrrolidine and residual acidic silanol groups on the CSP support material can cause tailing. 3. Contaminated Guard/Analytical Column: Strongly retained impurities from previous injections can interfere with the chromatography.[11] | 1. Reduce Sample Concentration: Dilute your sample and reinject. 2. Use a Mobile Phase Additive: Add a competing base like diethylamine (0.1%) to the mobile phase to block active sites on the stationary phase. 3. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or the mobile phase co-solvent) to remove contaminants. Consider replacing the guard column.[11] |

| Inconsistent Retention Times | 1. Column "Memory Effect": Some mobile phase additives (especially acids or bases) can be retained by the CSP and alter its selectivity in subsequent runs with different methods.[12] 2. Insufficient Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase before injection. | 1. Dedicate Columns: If possible, dedicate a specific column to a particular method or class of compounds to avoid memory effects.[12] 2. Implement a Rigorous Flushing Protocol: Before switching methods, flush the column thoroughly with an intermediate solvent like isopropanol. 3. Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 10-15 column volumes before the first injection. |

Diastereomeric Salt Resolution

| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |

| No Crystals Form (or an Oil Precipitates) | 1. Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. Conversely, if an oil forms, the solution may be too supersaturated or the solvent may not be suitable for crystallization. 2. Insufficient Concentration: The concentration of the salts is below the solubility limit. | 1. Solvent Screening: This is the most critical parameter. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures). 2. Control Cooling Rate: After heating to dissolve the salts, allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath or refrigerator. Slow cooling promotes the formation of ordered crystals over amorphous oil. 3. Add Seed Crystals: If available, add a small crystal of the desired diastereomeric salt to induce crystallization. |

| Low Diastereomeric/ Enantiomeric Excess | 1. Co-precipitation: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, causing both to crystallize.[13] 2. Kinetic vs. Thermodynamic Control: The initially formed crystals (kinetic product) may not be the most stable or least soluble diastereomer. Over time, equilibration may occur, reducing the purity.[14] | 1. Recrystallize the Salt: Perform one or more recrystallizations of the filtered diastereomeric salt. This is a standard procedure to enhance purity.[15] 2. Screen Resolving Agents: The choice of the chiral acid is crucial. Try different agents (e.g., tartaric acid vs. dibenzoyltartaric acid vs. mandelic acid) as the shape and structure of the acid influence the crystal packing and solubility of the resulting salts.[3] 3. Optimize Crystallization Time: Analyze the purity of the crystals over time. Sometimes, a shorter crystallization time can yield a purer kinetic product before the system equilibrates.[14] |

| Low Yield of Recovered Amine | 1. Incomplete Salt Breaking: The pH was not raised sufficiently to liberate the free amine from its salt form. 2. Inefficient Extraction: The organic solvent used for extraction is not optimal, or an insufficient number of extractions were performed. | 1. Ensure Basicity: When breaking the salt with a base (e.g., NaOH), ensure the aqueous solution is strongly basic (pH > 12) to fully deprotonate the pyrrolidinium ion.[4] 2. Optimize Extraction: Use a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and perform at least three extractions of the aqueous layer to ensure complete recovery of the liberated amine.[4] |

In-Depth Protocol: Diastereomeric Salt Resolution

This protocol provides a generalized, yet detailed, workflow for the resolution of a racemic chiral pyrrolidine using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA), a common and effective resolving agent for amines.[4]

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Steps:

-

Salt Formation:

-

In a flask, dissolve the racemic pyrrolidine (1.0 eq.) in a minimal amount of a suitable warm solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and should be determined by preliminary screening experiments.

-

In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent, such as (+)-DBTA, in the same warm solvent.

-

Slowly add the resolving agent solution to the stirred pyrrolidine solution.

-

Continue stirring, and if necessary, gently heat the mixture to ensure everything dissolves completely.

-

-

Crystallization:

-

Allow the clear solution to cool slowly to ambient temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur.

-

To maximize the yield, the flask can be placed in a refrigerator or ice bath (0-4 °C) for several hours or overnight. A longer crystallization time can sometimes affect the diastereomeric purity.[13][14]

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4]

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[4]

-

Dry the crystals under vacuum to a constant weight. At this stage, a small sample should be taken to determine the diastereomeric excess (d.e.) by NMR or by liberating the amine and analyzing by chiral HPLC.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the dried, purified diastereomeric salt in water.

-

While stirring vigorously, add a strong aqueous base (e.g., 2M NaOH solution) dropwise until the salt completely dissolves and the solution is strongly basic (pH > 12).[4] This step converts the pyrrolidinium salt back to the free amine.

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane or diethyl ether) at least three times.[4]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the purified pyrrolidine enantiomer.

-

-

Analysis:

-

Determine the chemical purity by NMR and achiral chromatography.

-

Determine the enantiomeric excess (ee) by a validated chiral HPLC, SFC, or GC method.[1]

-

Analytical Methods for Purity Assessment

Verifying the success of your purification requires accurate measurement of enantiomeric excess (ee). The formula for ee is: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 [1] Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers in the chromatogram.

The table below compares the most common analytical techniques for this purpose.

| Analytical Method | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Typical Resolution (Rs) | Key Advantages |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® series)[16] | n-Hexane/Isopropanol[1][16] | > 2.0[16] | Ubiquitous instrumentation; vast library of established applications. |

| Chiral GC | Cyclodextrin-based[16][17] | Helium, Hydrogen[16] | > 1.5 | Excellent for volatile, thermally stable pyrrolidines; high resolution. |

| Chiral SFC | Polysaccharide-based[9][16] | Supercritical CO₂ / Methanol[16] | > 2.0 | Very fast analysis times; "green" technique; high efficiency.[8] |